Bienvenue dans la boutique en ligne BenchChem!

Rupatadine Impurity C

Pharmaceutical impurity profiling LC-MS method development Regulatory ANDA submission

Rupatadine Impurity C is an EP-monographed, process-related dimer (C₄₅H₄₃Cl₂N₅, MW 724.8) critically distinct from monomeric impurities A, B, and Desloratadine. Its unique RP-HPLC retention (baseline separation ≤15 min) and >95% purity ensure accurate identification and quantification for ANDA submissions. Supplied with comprehensive analytical data (NMR, MS, HPLC), it mitigates the regulatory risk of using non-specific reference standards. Essential for method validation, batch-release testing, and differentiating process impurities from degradation products in stability studies.

Molecular Formula C45H43Cl2N5
Molecular Weight 724.774
CAS No. 1224515-72-3
Cat. No. B589718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupatadine Impurity C
CAS1224515-72-3
Synonyms11,11’-[3,5-Pyridinediylbis(methylene-1,4-piperidinediyl)]bis[8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine;  Rupatadine Impurity C; 
Molecular FormulaC45H43Cl2N5
Molecular Weight724.774
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CN5CCC(=C6C7=C(CCC8=C6N=CC=C8)C=C(C=C7)Cl)CC5)C9=C1C=CC=N9
InChIInChI=1S/C45H43Cl2N5/c46-38-9-11-40-36(24-38)7-5-34-3-1-17-49-44(34)42(40)32-13-19-51(20-14-32)28-30-23-31(27-48-26-30)29-52-21-15-33(16-22-52)43-41-12-10-39(47)25-37(41)8-6-35-4-2-18-50-45(35)43/h1-4,9-12,17-18,23-27H,5-8,13-16,19-22,28-29H2
InChIKeyQMAUPLJMOVSLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rupatadine Impurity C (CAS 1224515-72-3): Procurement-Ready Reference Standard for Dimeric Impurity Control in Rupatadine Drug Products


Rupatadine Impurity C (CAS 1224515-72-3), chemically designated as 11,11′-[pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) and formally named 5′-[(Desloratadine)methyl] Rupatadine, is a process-related dimeric impurity arising during the synthesis of the second-generation antihistamine Rupatadine . This compound is not a degradation product but originates from an impurity in a key starting material, specifically through the coupling of two desloratadine-like fragments via a pyridine linker . As a designated EP Impurity C, it is supplied as a fully characterized reference standard with detailed analytical data compliant with regulatory guidelines, enabling its use in analytical method development, method validation, and quality control applications for Rupatadine drug substances and products [1].

Rupatadine Impurity C (CAS 1224515-72-3): Why Generic Impurity Reference Standards Cannot Ensure Method Specificity or Regulatory Compliance


The use of a non-specific or generic reference standard for impurity profiling in Rupatadine formulations introduces significant analytical risk. Rupatadine Impurity C possesses a unique dimeric structure (C₄₅H₄₃Cl₂N₅, MW ~724.8) that differs fundamentally from monomeric impurities such as Impurity A (C₇H₈ClN, MW 141.6), Impurity B (C₂₆H₂₄ClN₃O, MW ~429.9), and the primary degradation product Desloratadine (C₁₉H₁₉ClN₂, MW ~310.8) [1][2]. Consequently, its chromatographic behavior—including retention time and resolution under validated HPLC conditions—cannot be reliably extrapolated from other in-class impurities . Furthermore, while ICH guidelines mandate a reporting threshold of 0.05% and an identification threshold of 0.10% for unspecified impurities, a generic substitute cannot provide the structural proof or quantifiable data required for accurate identification and quantification of this specific EP-listed impurity, thereby jeopardizing ANDA submissions and batch release [3].

Rupatadine Impurity C (CAS 1224515-72-3): Quantitative Differentiators Versus Common Rupatadine Impurities for Analytical Method Selection


Rupatadine Impurity C Molecular Identity: Dimeric Structure Differentiates from Monomeric Impurities A, B, and Desloratadine

Rupatadine Impurity C (5′-[(Desloratadine)methyl] Rupatadine) is characterized by a distinct dimeric structure with molecular formula C₄₅H₄₃Cl₂N₅ and an exact mass of 723.290 Da [1]. This contrasts sharply with other common Rupatadine impurities: Impurity A is the small molecule 3-(chloromethyl)-5-methylpyridine (C₇H₈ClN, MW 141.6) [2]; Impurity B is a monomeric ketone (C₂₆H₂₄ClN₃O, MW 429.9) [3]; and Desloratadine is a tricyclic secondary amine (C₁₉H₁₉ClN₂, MW 310.8) [4]. The significant structural divergence directly impacts chromatographic separation parameters and necessitates a dedicated reference standard for accurate identification.

Pharmaceutical impurity profiling LC-MS method development Regulatory ANDA submission

Rupatadine Impurity C EP Monographed Status: Regulatory Acceptance Differentiates from Non-Pharmacopeial Impurities

Rupatadine Impurity C is an official European Pharmacopoeia (EP) impurity, designated as 'Rupatadine EP Impurity C' with the chemical name 11,11′-[pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) [1]. In contrast, impurities such as Rupatadine Impurity 7, Impurity 13, and the Rupatadine Dimer Impurity are non-pharmacopeial and lack an official monograph designation [2][3]. This EP status provides a defined regulatory framework for its use in ANDA submissions and quality control, whereas non-pharmacopeial impurities require additional characterization and justification for regulatory acceptance.

Regulatory compliance ANDA submission Pharmacopeial reference standard

Rupatadine Impurity C Hydrolytic Stability Profile: Differentiates from Oxidative Degradation Product Desloratadine

Rupatadine Impurity C exhibits minimal degradation under hydrolytic conditions, with studies reporting no significant degradation observed after exposure to 0.1N NaOH at 70°C for 24 hours . This contrasts sharply with the behavior of Desloratadine, which is formed as the primary oxidative degradation product of Rupatadine under exposure to 10% H₂O₂, following pseudo-first-order kinetics with an activation energy of 15.69 Kcal/mol at 60-80°C [1][2]. This differential stability profile demonstrates that Rupatadine Impurity C is a process impurity, not a degradation product, and its control must be managed through synthetic process optimization rather than stability studies.

Forced degradation studies Stability-indicating method Oxidative degradation kinetics

Rupatadine Impurity C Chromatographic Resolution: Baseline Separation Achieved in Validated RP-HPLC Method

In a validated stability-indicating RP-HPLC method, Rupatadine Impurity C (Imp-C) was effectively separated from Rupatadine (RUPA) and four other known impurities (Imp-A, Imp-B, Imp-D, and fumaric acid) within 15.0 minutes [1]. The method utilized a Hypersil BDS C18 column (150 × 4.6 mm, 5 μm) with a gradient of acetate buffer (pH 6.0) and methanol at 50°C, detection at 264 nm, and a flow rate of 1.0 mL/min [1]. The chromatographic resolution between Imp-C and adjacent peaks was sufficient to meet system suitability criteria (resolution ≥2.0) for routine quality control . This validated separation confirms the feasibility of using Rupatadine Impurity C as a reference standard for quantifying this impurity in drug products.

RP-HPLC method validation Related substances analysis Quality control release testing

Rupatadine Impurity C Purity Specification: >95% HPLC Purity Meets ICH Threshold Requirements

Commercially available Rupatadine Impurity C reference standards are supplied with a purity specification of >95% as determined by HPLC . This purity level exceeds the ICH Q3A/Q3B identification threshold of 0.10% for unspecified impurities and the reporting threshold of 0.05%, enabling accurate quantitation when used as a reference standard for impurity profiling [1]. While other impurities such as Impurity A and Impurity B have defined acceptance limits in the British Pharmacopoeia (Impurity A: maximum 0.15%; Impurity B: maximum 0.5%), a high-purity reference standard for Impurity C is essential for establishing accurate calibration curves and ensuring reliable quantification [2].

Impurity reference standard Quantitative analysis ICH Q3A/Q3B compliance

Rupatadine Impurity C (CAS 1224515-72-3): Critical Application Scenarios for Analytical Method Development and Quality Control in Pharmaceutical Manufacturing


Analytical Method Development and Validation for Rupatadine ANDA Submissions

Rupatadine Impurity C serves as an essential reference standard for developing and validating stability-indicating HPLC or UPLC methods for the related substances analysis of Rupatadine drug products. Its unique dimeric structure (C₄₅H₄₃Cl₂N₅, MW 724.8) and distinct retention behavior under validated RP-HPLC conditions (baseline separation achieved within 15.0 minutes) enable accurate identification and quantification of this specific process impurity [1]. The EP-monographed status of Impurity C provides a regulatory framework for its use in ANDA submissions, reducing the burden of additional characterization required for non-pharmacopeial impurities [2].

Quality Control and Batch Release Testing of Rupatadine Drug Substance and Drug Product

During routine quality control and batch release testing, Rupatadine Impurity C is used as a reference standard to quantify the level of this dimeric impurity in Rupatadine drug substance and finished dosage forms. The >95% purity specification of commercially available reference standards ensures accurate calibration and quantitation, enabling compliance with ICH impurity thresholds (reporting threshold 0.05%, identification threshold 0.10%) [3]. Its control is particularly critical given its origin as a process impurity from starting material contamination rather than a degradation product .

Forced Degradation Studies to Differentiate Process Impurities from Degradation Products

Rupatadine Impurity C is employed in forced degradation studies to differentiate process-related impurities from true degradation products. Its demonstrated stability under hydrolytic conditions (no significant degradation in 0.1N NaOH at 70°C for 24 hours) contrasts with the oxidative formation of Desloratadine, confirming that Impurity C is a synthetic byproduct rather than a degradation product [1]. This distinction is critical for establishing appropriate control strategies: process impurities are managed through synthetic route optimization, while degradation products require stability-indicating analytical methods.

Method Transfer and Cross-Validation Between Analytical Laboratories

As a well-characterized, EP-monographed impurity reference standard, Rupatadine Impurity C facilitates method transfer and cross-validation between R&D, quality control, and contract manufacturing laboratories. Its defined chromatographic behavior in validated RP-HPLC methods and its availability with comprehensive analytical data (including NMR, MS, and HPLC chromatograms) enable consistent identification and quantitation across different sites and instruments [2]. This reduces variability in impurity profiling and supports global regulatory compliance.

Quote Request

Request a Quote for Rupatadine Impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.